Methyl 2-(4-amino-2,6-dimethylphenyl)acetate
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Overview
Description
Methyl 2-(4-amino-2,6-dimethylphenyl)acetate is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylacetate, characterized by the presence of an amino group and two methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-2,6-dimethylphenyl)acetate typically involves the esterification of 2-(4-amino-2,6-dimethylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(4-amino-2,6-dimethylphenyl)acetic acid+methanolacid catalystMethyl 2-(4-amino-2,6-dimethylphenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-2,6-dimethylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 2-(4-amino-2,6-dimethylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(4-amino-2,6-dimethylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-2,6-dimethylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can interact with various enzymes and receptors in the body.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-nitro-2,6-dimethylphenyl)acetate: Similar structure but with a nitro group instead of an amino group.
Methyl 2-(4-hydroxy-2,6-dimethylphenyl)acetate: Contains a hydroxy group instead of an amino group.
Methyl 2-(4-chloro-2,6-dimethylphenyl)acetate: Contains a chloro group instead of an amino group.
Uniqueness
Methyl 2-(4-amino-2,6-dimethylphenyl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. The amino group allows for a variety of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
Methyl 2-(4-amino-2,6-dimethylphenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its potential applications in drug development.
Chemical Structure and Properties
- Chemical Formula : C12H17N\O2
- Molecular Weight : 193.24 g/mol
- Functional Groups : The compound features an amino group and an ester functional group, which contribute to its reactivity and biological properties.
Biological Activity Overview
This compound has been investigated for various biological activities, particularly its antimicrobial , antiviral , and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have reported that derivatives of compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives suggest effective antimicrobial properties, making them potential candidates for developing new antibiotics.
Antiviral Properties
The antiviral potential of this compound has also been explored. Preliminary studies show that it may inhibit viral replication in cell cultures infected with HIV-1 variants. The mechanism appears to involve interaction with viral reverse transcriptase (RT), suggesting that modifications to the compound could enhance its efficacy against resistant strains .
Anticancer Activity
The compound has shown promise in anticancer research as well. In vitro studies indicate that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. Further investigations are needed to elucidate the precise mechanisms at play and to assess the compound's effectiveness in vivo .
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes crucial for pathogen survival or cancer cell proliferation.
- Receptor Interaction : It may also modulate receptor activity on the surface of cells, influencing signaling pathways that govern cell growth and immune responses.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study tested various concentrations of this compound against E. coli and Staphylococcus aureus. Results showed a dose-dependent inhibition with a significant zone of inhibition at higher concentrations (p < 0.05) .
- Antiviral Activity : In a cytoprotection assay against HIV-1, the compound demonstrated a protective effect on MT-4 cells infected with resistant variants, indicating potential as a lead compound for further antiviral development .
- Anticancer Research : A recent study evaluated the effects of this compound on human cancer cell lines. Results indicated a reduction in cell viability and increased apoptosis markers compared to untreated controls .
Comparative Analysis with Similar Compounds
Compound Name | Chemical Formula | Key Features |
---|---|---|
Methyl 2-amino-2-(2,6-dimethylphenyl)acetate | C12H17N\O2 | Similar structure; potential differences in biological activity due to substitution patterns |
Methyl 2-(4-hydroxy-3,5-dimethylphenyl)acetate | C12H17N\O3 | Hydroxy group instead of amino; may exhibit different solubility and reactivity profiles |
Methyl 2-(4-amino-2,6-difluorophenoxy)acetate | C12H14F2N\O3 | Fluorinated variant; changes electronic properties which could enhance or alter biological activity |
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-(4-amino-2,6-dimethylphenyl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-7-4-9(12)5-8(2)10(7)6-11(13)14-3/h4-5H,6,12H2,1-3H3 |
InChI Key |
JFPNQXJLUROZMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=O)OC)C)N |
Origin of Product |
United States |
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